4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug design and discovery
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluorophenyl isocyanate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropanecarbonyl-N-(4-fluorophenyl)methyl-1H-pyrrole-2-carboxamide
- 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one
Uniqueness
4-Cyclopropanecarbonyl-N-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its specific structural features, such as the presence of the cyclopropane ring and the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H18FN3O2 |
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Molecular Weight |
291.32 g/mol |
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C15H18FN3O2/c16-12-3-5-13(6-4-12)17-15(21)19-9-7-18(8-10-19)14(20)11-1-2-11/h3-6,11H,1-2,7-10H2,(H,17,21) |
InChI Key |
MDXXOLSYGISARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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